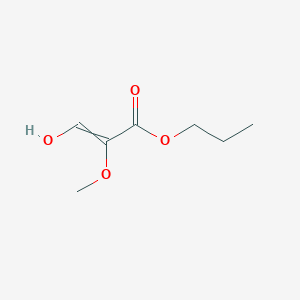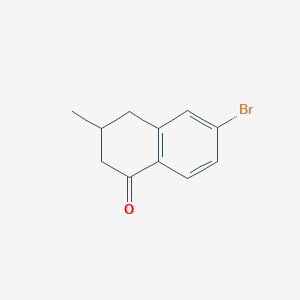
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromo substituent at the 5-position and a methyl group at the 2-position of the triazole ring, along with an ethanone group at the 3-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-2-methyl-1H-[1,2,4]triazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using common reagents like sodium borohydride or potassium permanganate, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Triazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity and a broader spectrum.
Trazodone: An antidepressant that also contains a triazole ring.
The uniqueness of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H6BrN3O |
|---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C5H6BrN3O/c1-3(10)4-7-5(6)8-9(4)2/h1-2H3 |
InChI Key |
JYEMOLNDQBWOIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=NN1C)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Thieno[2,3-c]pyridin-5-yl-ethanone](/img/structure/B8624277.png)





